3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
Overview
Description
3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid is a complex organic compound that combines a phenoxy group with an amine and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine typically involves multiple steps:
Alkylation: The addition of prop-2-enyl groups to the amine.
Coupling: The combination of the phenoxy and amine groups.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenoxy groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The phenoxy group can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
In biological research, it may be used to study the effects of nitro and amine groups on biological systems.
Medicine
Industry
Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. The phenoxy group can interact with hydrophobic regions of proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyl-4-nitrophenoxy)-N,N-dimethylpropan-1-amine
- 3-(3-methyl-4-nitrophenoxy)-N,N-bis(ethyl)propan-1-amine
- 3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine
Uniqueness
The presence of the prop-2-enyl groups and oxalic acid distinguishes this compound from its analogs, potentially offering unique reactivity and applications.
Properties
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.C2H2O4/c1-4-9-17(10-5-2)11-6-12-21-15-7-8-16(18(19)20)14(3)13-15;3-1(4)2(5)6/h4-5,7-8,13H,1-2,6,9-12H2,3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEGTBVWJNAKBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN(CC=C)CC=C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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